molecular formula C8H3ClF4O B2389183 2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde CAS No. 2243505-62-4

2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B2389183
CAS No.: 2243505-62-4
M. Wt: 226.55
InChI Key: KQGWDKFTSZLCFQ-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3ClF4O. It is a substituted benzaldehyde, characterized by the presence of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This compound is typically a colorless to pale yellow liquid with a distinctive odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde involves the reaction of 2-Chloro-4-fluorotoluene with chloral in the presence of aluminum chloride as a catalyst. The reaction proceeds under controlled temperature conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical agents, particularly those containing fluorine, which can enhance drug efficacy and metabolic stability.

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, the compound’s effects are often mediated through interactions with biological targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance binding affinity and selectivity for these targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The combination of chloro, fluoro, and trifluoromethyl groups provides a distinctive set of properties that can be leveraged in various applications .

Properties

IUPAC Name

2-chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-7-4(3-14)1-2-5(10)6(7)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGWDKFTSZLCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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